undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound with a molecular formula of C46H91NO5. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate typically involves multiple steps. The process begins with the preparation of the heptadecan-9-yloxy-7-oxoheptyl intermediate, which is then reacted with undecyl octanoate under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to cell membrane receptors, influencing signaling pathways and cellular responses. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(7-decan-2-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
- Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific functional groups and long hydrocarbon chains, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes and other complex systems .
Properties
Molecular Formula |
C46H91NO5 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-16-17-18-26-33-43-51-45(49)37-29-22-19-24-31-39-47(41-34-42-48)40-32-25-23-30-38-46(50)52-44(35-27-20-14-11-8-5-2)36-28-21-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI Key |
ZZBHCJVGXYMDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.